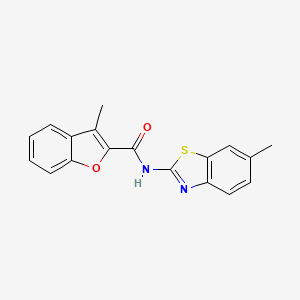

![molecular formula C19H17BrO3 B4614328 5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)

5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromen derivatives often involves innovative methods that provide insights into the potential synthesis pathway of the target compound. For instance, a one-step synthesis method for bromobenzochromen derivatives has been developed using N-bromosuccinimide, indicating a metal- and oxidant-free approach for bromination and cyclization processes that could be relevant for synthesizing our target molecule (Yashmin et al., 2023). Additionally, the palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols to chromenes suggests a possible synthetic route involving palladacycle formation and subsequent intramolecular bond formation, which could be adapted for the synthesis of "5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one" (Mahendar & Satyanarayana, 2014).

Molecular Structure Analysis

Structural analysis of chromen derivatives and related compounds has been facilitated through techniques such as X-ray diffraction. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insight into the molecular arrangement and potential intermolecular interactions that could be expected in our target compound (Løiten et al., 1999).

Chemical Reactions and Properties

Research into chromene derivatives reveals various chemical reactions and properties, including their use in Suzuki coupling reactions and their aggregation-induced emission characteristics, which offer a foundation for understanding the chemical behavior of "5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one" (Yashmin et al., 2023).

Physical Properties Analysis

The physical properties of chromen derivatives, including their crystalline structure and thermal stability, can be inferred from studies like the synthesis and crystal structure analysis of similar compounds. These studies provide valuable information on the likely physical characteristics of the target compound, such as solubility, melting point, and crystal form (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties of chromen derivatives, including reactivity, electrophilic substitution reactions, and potential as coupling agents, have been explored in various studies. Insights into the reactivity and functionalization potential of "5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one" can be derived from the research on substitution-controlled functionalization of ortho-bromobenzylic alcohols (Mahendar & Satyanarayana, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Palladium-Catalyzed Transformations : An efficient domino palladium-catalyzed transformation methodology has been developed for the synthesis of chromenes, including derivatives similar to "5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one", showcasing a route involving a five-membered palladacycle formation leading to intermolecular homocoupling and intramolecular C-O bond formation (Mahendar & Satyanarayana, 2014).

- Photochromic Behaviour : The synthesis and investigation of photochromic behavior of methyl-induced linear and angular thieno-2H-chromenes have been reported, highlighting their potential in material science for applications requiring reversible light-induced changes in properties (Queiroz et al., 2003).

Biological Activities

- Anticancer and Inhibitory Activities : Research into chromone derivatives has identified certain compounds as potent and selective inhibitors of drug efflux pumps, such as ABCG2, which are critical in cancer resistance, highlighting their potential in overcoming drug resistance in cancer therapy (Winter et al., 2013).

- Antioxidant and Anti-inflammatory Properties : A study on bromophenols derived from red algae, similar in structural motifs to chromen derivatives, demonstrated significant antioxidant and anti-inflammatory activities, suggesting potential applications in pharmacology and nutraceuticals (Olsen et al., 2013).

Synthetic Methodologies

- Ultrasound-Promoted Synthesis : The rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus under ultrasound irradiation has been successfully implemented, demonstrating the potential of ultrasonic waves in facilitating organic synthesis, which could be applicable to the synthesis of "5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one" derivatives (Gomha & Khalil, 2012).

Catalysis and Green Chemistry

- Electrocatalytic Multicomponent Assembling : An electrocatalytic multicomponent chain transformation method has been developed for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, showcasing an efficient approach to synthesizing complex molecules under mild conditions, which could be adapted for the synthesis of "5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one" derivatives (Vafajoo et al., 2014).

Eigenschaften

IUPAC Name |

5-[(2-bromophenyl)methoxy]-4-ethyl-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO3/c1-3-13-10-18(21)23-17-9-12(2)8-16(19(13)17)22-11-14-6-4-5-7-15(14)20/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENRSISUURLQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

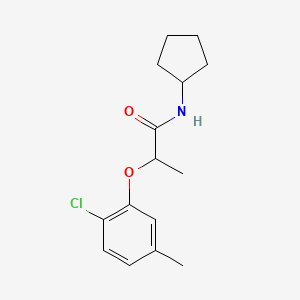

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

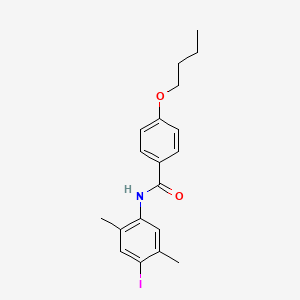

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

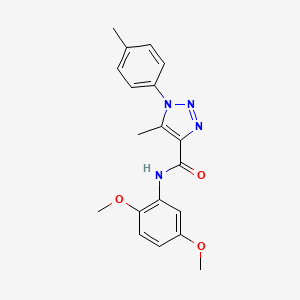

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)

![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)

![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)

![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4614342.png)

![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)